molecular formula C21H19ClN4O4S B4049998 5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B4049998
M. Wt: 458.9 g/mol
InChI Key: GKMFTKHBPQOMHP-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a useful research compound. Its molecular formula is C21H19ClN4O4S and its molecular weight is 458.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(3-methoxypropyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one is 458.0815540 g/mol and the complexity rating of the compound is 1040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research involving compounds with similar complex heterocyclic structures has focused on synthesizing new chemical entities that could serve as intermediates for further chemical reactions or as potential candidates for various applications in materials science, catalysis, and pharmaceuticals. For instance, the synthesis and characterization of novel polyimides incorporating different linking groups (e.g., -O-, -SO2-, -S-) highlight the influence of these groups on the thermal, mechanical, and optical properties of the resulting polyimides. This suggests potential applications in creating materials with specific desirable properties for industrial applications (Guan et al., 2014).

Organic Synthesis and Characterization

Compounds incorporating pyrimidine structures have been synthesized and characterized, revealing insights into their chemical properties and potential applications. For example, the reaction of active methylene compounds with certain reagents to produce heterocycles, including pyrimidinone derivatives, indicates the versatility of these structures in organic synthesis. These reactions could lead to the development of new chemical entities with applications in various fields, from materials science to pharmaceuticals (Shibuya, 1984).

Crystal Structures and Molecular Interactions

Research on the crystal structures of compounds containing similar structural features has provided valuable insights into the molecular interactions and stability of these compounds. Understanding these interactions is crucial for designing new compounds with desired properties, such as increased stability or specificity for certain reactions or biological targets. For example, the study of pyrimethaminium benzenesulfonate monohydrate reveals how sulfonate and carboxylate groups interact with pyrimidine rings, offering insights into designing compounds with specific binding properties (Balasubramani et al., 2007).

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4S/c1-30-12-4-11-26-19(23)17(31(28,29)15-8-6-14(22)7-9-15)13-16-20(26)24-18-5-2-3-10-25(18)21(16)27/h2-3,5-10,13,23H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMFTKHBPQOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 2
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 3
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 4
Reactant of Route 4
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 5
Reactant of Route 5
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Reactant of Route 6
Reactant of Route 6
5-(4-chlorophenyl)sulfonyl-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

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